(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
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Overview
Description
The compound “(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine” is a complex organic molecule. It contains a benzyl group substituted with two methoxy groups at the 3rd and 4th positions, and a 1-methyl-1H-benzoimidazol-5-yl group .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the substituent groups on the benzene rings. The 3,4-dimethoxybenzyl group and the 1-methyl-1H-benzoimidazol-5-yl group are likely to significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-donating methoxy groups and the electron-withdrawing imidazole group. The compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
DNA Minor Groove Binders
Benzimidazole derivatives, such as those in the Hoechst 33258 family, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds have been widely utilized as fluorescent DNA stains due to their capacity to penetrate cells readily, facilitating chromosome and nuclear staining, analysis of nuclear DNA content values in flow cytometry, and plant chromosome analysis. Beyond their staining properties, Hoechst derivatives also exhibit potential as radioprotectors and topoisomerase inhibitors, making them a starting point for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Heterocyclic Chemistry and Properties
The chemistry of compounds containing benzimidazole and related heterocycles such as pyridine and thiazole has been extensively reviewed. These compounds exhibit a wide array of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review highlights the preparation procedures, properties of the organic compounds, and their various protonated and/or deprotonated forms, summarizing complex compounds of these ligands and pointing out potential areas for further research (Boča, Jameson, & Linert, 2011).
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole is a critical pharmacophore in medicinal chemistry due to its resemblance to naturally occurring purines. Its derivatives are known for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. The review emphasizes the significance of benzimidazole derivatives in medicine, discussing their roles and the variety provided by changes in their composition. This variety is instrumental in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(5-6-15(14)20)18-10-12-4-7-16(21-2)17(8-12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDARUYRYNSMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325939 |
Source
|
Record name | N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
364341-43-5 |
Source
|
Record name | N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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